2-(4-methylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential in various fields.
Wirkmechanismus
The exact mechanism of action of 2-(4-methylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters and ion channels. It has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are responsible for inhibiting neuronal activity, leading to its anticonvulsant properties.
Biochemical and Physiological Effects
2-(4-methylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been found to have a range of biochemical and physiological effects, including reducing inflammation by inhibiting the production of pro-inflammatory cytokines, reducing pain by blocking the activity of pain receptors, and improving cognitive function by enhancing the activity of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide has several advantages for laboratory experiments, including its high potency and selectivity, making it useful for studying specific biological pathways. However, its limited solubility in water can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide, including exploring its potential as a treatment for various neurological disorders, such as epilepsy and chronic pain. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods for the compound.
Conclusion
In conclusion, 2-(4-methylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a promising compound that has gained significant attention in scientific research due to its potential in various fields. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various neurological disorders.
Synthesemethoden
2-(4-methylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide can be synthesized through a multi-step process starting with the reaction of 4-methylpiperidine with 2-bromoacetyl chloride to form 2-(4-methylpiperidin-1-yl)acetyl chloride. This intermediate is then reacted with thioamide to obtain the final product, 2-(4-methylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-methylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been studied extensively for its potential in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C11H17N3OS |
---|---|
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
2-(4-methylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H17N3OS/c1-9-2-5-14(6-3-9)8-10(15)13-11-12-4-7-16-11/h4,7,9H,2-3,5-6,8H2,1H3,(H,12,13,15) |
InChI-Schlüssel |
QGYORQFNMRQKJA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(=O)NC2=NC=CS2 |
Kanonische SMILES |
CC1CCN(CC1)CC(=O)NC2=NC=CS2 |
Löslichkeit |
35.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.